Cas no 1897918-17-0 (methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate)

methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
- 1897918-17-0
- EN300-1926060
-
- Inchi: 1S/C9H7BrF2O3/c1-15-9(14)8(13)7-5(11)2-4(10)3-6(7)12/h2-3,8,13H,1H3
- InChI Key: OQBGUFWHSRHIHT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)F)C(C(=O)OC)O)F
Computed Properties
- Exact Mass: 279.95466g/mol
- Monoisotopic Mass: 279.95466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 2.1
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926060-0.25g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1926060-0.1g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1926060-0.5g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1926060-10.0g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1926060-1.0g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1926060-1g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1926060-5.0g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1926060-10g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1926060-0.05g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1926060-2.5g |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate |
1897918-17-0 | 2.5g |
$1509.0 | 2023-09-17 |
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate Related Literature
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
Research Brief on Methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate (CAS: 1897918-17-0)
Methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate (CAS: 1897918-17-0) is a fluorinated aromatic compound that has garnered significant attention in recent chemical and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Its unique structural features, including the bromo and difluoro substitutions on the phenyl ring, contribute to its reactivity and potential applications in drug discovery.
Recent studies have focused on optimizing the synthetic pathways for methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method using palladium-based catalysts, achieving a 92% yield under mild conditions. This advancement addresses previous challenges related to side reactions and scalability, making the compound more accessible for pharmaceutical development.
In the context of biological activity, methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate has shown promise as a precursor for kinase inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its utility in synthesizing compounds with potent inhibitory effects on tyrosine kinases, which are implicated in cancer and inflammatory diseases. The presence of the hydroxyacetate moiety enhances binding affinity to kinase active sites, as confirmed by X-ray crystallography studies.
Pharmacokinetic evaluations of derivatives derived from this compound have revealed favorable properties, including moderate plasma stability and acceptable blood-brain barrier penetration. These findings, reported in a 2024 European Journal of Pharmaceutical Sciences article, suggest potential for central nervous system-targeted therapies. However, further optimization is needed to address rapid hepatic metabolism observed in preclinical models.
The safety profile of methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate has been assessed in recent toxicology studies. While the compound itself shows low acute toxicity (LD50 > 2000 mg/kg in rodents), its reactive intermediates require careful handling. Current Good Manufacturing Practice (cGMP) guidelines for its production are being developed, with emphasis on controlling genotoxic impurities below threshold limits.
Looking forward, several pharmaceutical companies have included this compound in their pipeline for developing next-generation anti-inflammatory and anticancer agents. Patent applications filed in 2024 highlight novel formulations combining this scaffold with targeted delivery systems to enhance therapeutic efficacy. The versatility of methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate continues to make it a valuable building block in medicinal chemistry.
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